molecular formula C22H15Cl3N2S B2783178 2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-26-0

2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline

Cat. No.: B2783178
CAS No.: 303149-26-0
M. Wt: 445.79
InChI Key: AUDJBKXNXBQGGR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with chlorobenzyl and dichlorobenzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline intermediate with a suitable thiol reagent, such as 2,4-dichlorobenzylthiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorobenzyl and dichlorobenzyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine: Similar structure but with a pyrimidine core.

    2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]benzimidazole: Similar structure but with a benzimidazole core.

Uniqueness

2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dichlorobenzyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2S/c23-16-8-5-14(6-9-16)11-21-26-20-4-2-1-3-18(20)22(27-21)28-13-15-7-10-17(24)12-19(15)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDJBKXNXBQGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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